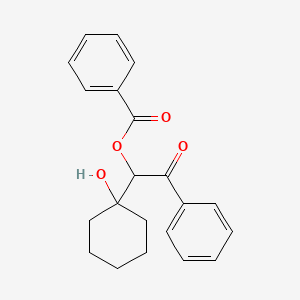
1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate is an organic compound with a complex structure that includes a cyclohexyl ring, a phenyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate typically involves multiple steps. One common method includes the reaction of cyclohexanone with benzoyl chloride in the presence of a base to form the intermediate 1-benzoylcyclohexanol. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate involves its ability to act as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks. The molecular targets and pathways involved include the activation of carbonyl groups and the generation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Similar structure but lacks the benzoate ester group.
Benzoin methyl ether: Contains a benzoin moiety but differs in the substituents attached to the aromatic ring.
Uniqueness
1-(1-Hydroxycyclohexyl)-2-oxo-2-phenylethyl benzoate is unique due to its combination of a cyclohexyl ring, phenyl group, and benzoate ester. This unique structure imparts specific chemical properties and reactivity, making it suitable for specialized applications in photoinitiation and polymerization .
Eigenschaften
CAS-Nummer |
84466-72-8 |
|---|---|
Molekularformel |
C21H22O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[1-(1-hydroxycyclohexyl)-2-oxo-2-phenylethyl] benzoate |
InChI |
InChI=1S/C21H22O4/c22-18(16-10-4-1-5-11-16)19(21(24)14-8-3-9-15-21)25-20(23)17-12-6-2-7-13-17/h1-2,4-7,10-13,19,24H,3,8-9,14-15H2 |
InChI-Schlüssel |
ALLNFOALTIDGMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


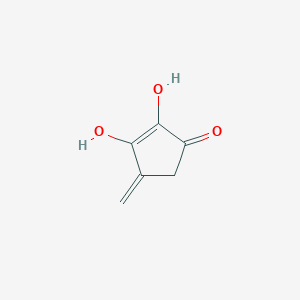
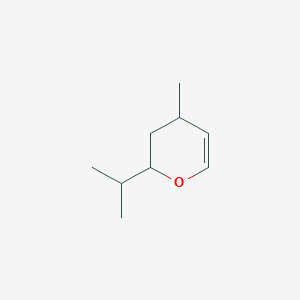
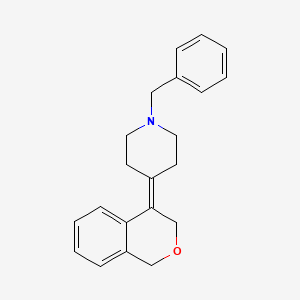
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![4-{[(Trimethylsilyl)oxy]methyl}morpholine](/img/structure/B14426679.png)
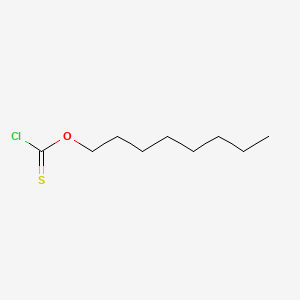
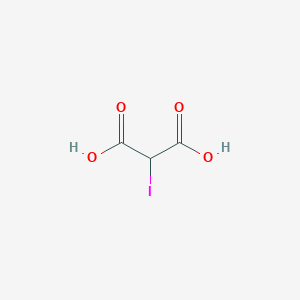
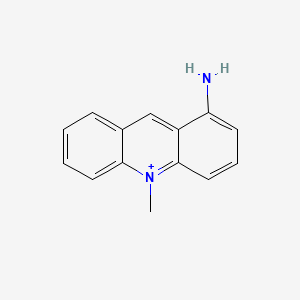

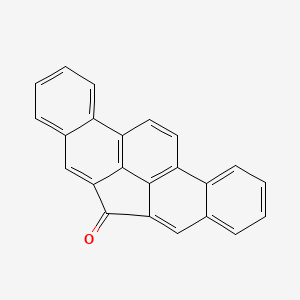
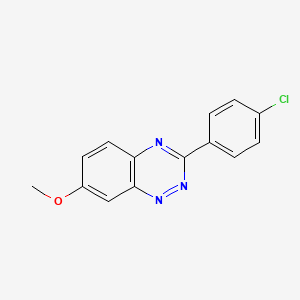
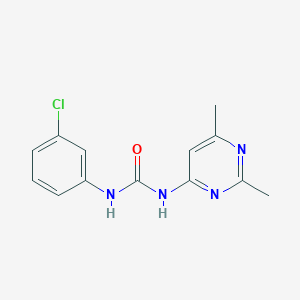
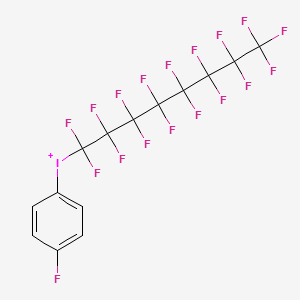
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
